F5446

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

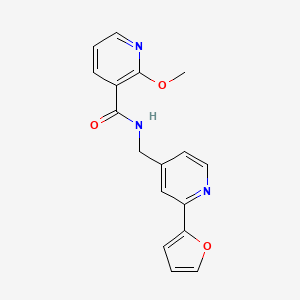

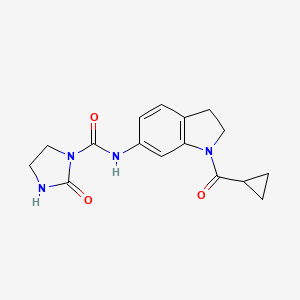

F5446 es un inhibidor de molécula pequeña de la enzima SUV39H1, una metiltransferasa de histonas que cataliza la trimetilación de la histona H3 en la lisina 9 (H3K9me3). Este compuesto ha mostrado un potencial significativo en el campo de la investigación del cáncer, particularmente en el contexto del cáncer colorrectal, al modular la respuesta inmune y mejorar la eficacia de la inmunoterapia .

Métodos De Preparación

La síntesis de F5446 involucra varios pasos de reacciones químicas, comenzando con materiales de partida disponibles comercialmente. La ruta sintética generalmente incluye:

Paso 1: Formación de la estructura central a través de una serie de reacciones de condensación.

Paso 2: Introducción de grupos funcionales mediante reacciones de sustitución.

Paso 3: Purificación y cristalización para obtener el producto final con alta pureza

Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente impliquen la optimización de la síntesis a escala de laboratorio para acomodar lotes más grandes, asegurando la consistencia y la calidad del producto final.

Análisis De Reacciones Químicas

F5446 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

Sustitución: Las reacciones de sustitución se utilizan para introducir o reemplazar grupos funcionales en la estructura central

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes, agentes reductores y catalizadores que facilitan las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

F5446 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto de herramienta para estudiar el papel de SUV39H1 en la metilación de histonas y la regulación genética.

Biología: Investigado por sus efectos en los procesos celulares, como la regulación del ciclo celular y la apoptosis.

Medicina: Explorado como un posible agente terapéutico para mejorar la eficacia de la inmunoterapia en el cáncer colorrectal y otros tipos de cáncer.

Industria: Posibles aplicaciones en el desarrollo de nuevos tratamientos contra el cáncer y herramientas de investigación .

Mecanismo De Acción

F5446 ejerce sus efectos al inhibir la actividad enzimática de SUV39H1, lo que lleva a una disminución en los niveles de H3K9me3. Esta inhibición da como resultado la regulación al alza de los genes efectores en los linfocitos T citotóxicos, mejorando su capacidad para atacar y destruir las células cancerosas. Además, this compound activa la vía de muerte Fas en las células tumorales, sensibilizándolas a la citotoxicidad inducida por FasL por las células T .

Comparación Con Compuestos Similares

F5446 es único en su acción dual de atacar tanto las células tumorales como las células T. Compuestos similares incluyen:

GSK126: Otro inhibidor de la metiltransferasa de histonas, pero se dirige a EZH2 en lugar de SUV39H1.

UNC1999: Un inhibidor dual de EZH2 y EZH1, utilizado en la investigación del cáncer.

EPZ-6438 (Tazemetostat): Un inhibidor selectivo de EZH2, aprobado para el tratamiento de ciertos tipos de cáncer

This compound se destaca por su inhibición específica de SUV39H1 y su capacidad para mejorar la respuesta inmune contra las células cancerosas.

Propiedades

IUPAC Name |

8-O-benzyl 2-O-methyl 3-(4-chlorophenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17ClN2O8S/c1-36-26(33)19-11-17-20-18(25(32)37-13-14-5-3-2-4-6-14)12-28-21(20)23(30)24(31)22(17)29(19)38(34,35)16-9-7-15(27)8-10-16/h2-12,28H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPQCOLPRPRADV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C(=O)C4=C2C(=CN4)C(=O)OCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17ClN2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methylphenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2889457.png)

![2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2889458.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2889459.png)

![N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2889465.png)

![N,N-dimethyl-4-({[(3-phenyladamantan-1-yl)methyl]amino}methyl)aniline dihydrochloride](/img/structure/B2889466.png)

![5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B2889469.png)

![tert-butyl rac-[(1R,2S)-2-aminocyclobutyl]carbamate hydrochloride](/img/structure/B2889471.png)